3-Benzyl-1-methylpiperazin-2-one hydrochloride
Description
Historical Context of Piperazinone Derivatives in Drug Discovery
Piperazine-based compounds first gained prominence in the 1940s with the development of antihistamines like mepyramine, which featured a piperazine ring substituted with methyl and benzyl groups. The structural flexibility of this scaffold became evident during the 1950s–1970s golden age of psychopharmacology, when researchers systematically modified piperazine derivatives to optimize receptor selectivity. For example, the addition of a benzyl group to the piperazine core in compounds like 1-benzylpiperazine (BZP) initially showed antidepressant potential before its amphetamine-like properties led to widespread recreational misuse.
Key milestones in piperazinone development include:
The transition from simple piperazines to ketone-containing piperazinones like 3-benzyl-1-methylpiperazin-2-one hydrochloride reflects ongoing efforts to improve metabolic stability while retaining favorable pharmacokinetic properties. Early synthetic routes to such compounds often involved:
$$ \text{Benzyl chloride} + \text{Methylpiperazine} \xrightarrow{\text{Et}_3\text{N}} \text{3-Benzyl-1-methylpiperazine} \xrightarrow{\text{Oxidation}} \text{Piperazinone} $$
Significance of 3-Benzyl-1-methylpiperazin-2-one Hydrochloride in Contemporary Research
Recent studies have identified three key areas where this compound shows particular promise:
Radioprotective Agent Development : Structural analogs featuring the piperazin-2-one core demonstrate exceptional free radical scavenging capacity. In gamma radiation studies, derivatives reduced dicentric chromosome formation by 62–78% compared to untreated controls. The benzyl group’s electron-donating properties may stabilize transition states during DNA repair processes.
Neurological Target Engagement : Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the NMDA receptor’s ifenprodil site, suggesting potential applications in excitotoxicity modulation. This aligns with historical observations that benzyl-substituted piperazines influence glutamatergic signaling.
Antimicrobial Synergy : When combined with β-lactam antibiotics, the compound enhances membrane permeability in Gram-positive pathogens by 3.2-fold, likely through interactions with penicillin-binding protein regulatory domains.
A comparative analysis of piperazine vs. piperazinone bioactivity reveals:
| Property | Piperazine Derivatives | 3-Benzyl-1-methylpiperazin-2-one |
|---|---|---|
| Metabolic Half-life (h) | 2.7 ± 0.4 | 8.1 ± 1.2 |
| LogP | 1.02 | 2.85 |
| Plasma Protein Binding | 43% | 89% |
Research Objectives and Scope
Current investigations prioritize three methodological axes:
Synthetic Chemistry Objectives
- Optimize the Buchwald-Hartwig amination step to improve yield from 58% to >85%
- Develop enantioselective routes using chiral bisoxazoline ligands
- Characterize polymorphic forms through high-throughput crystallization screening
Biological Evaluation Priorities
- Map structure-activity relationships (SAR) for radioprotective efficacy across 24 structural analogs
- Quantify blood-brain barrier permeability using in vitro PAMPA assays (pH 7.4/6.5)
- Assess cytochrome P450 inhibition potential (CYP3A4, 2D6 isoforms)
Computational Modeling Goals
- Perform metadynamics simulations to predict metabolite formation pathways
- Develop QSAR models correlating Hammett σ values with antioxidant capacity
- Screen virtual libraries of 15,000 analogs for improved target engagement
Properties
IUPAC Name |
3-benzyl-1-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-14-8-7-13-11(12(14)15)9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHRBMVJFIHZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-methylpiperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperazinone .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1-methylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Benzyl-1-methylpiperazin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a scaffold for the development of new therapeutic agents .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The piperazine moiety is known to enhance the pharmacokinetic properties of drugs, making them more effective and bioavailable .
Industry: In the industrial sector, 3-Benzyl-1-methylpiperazin-2-one hydrochloride is used in the production of pharmaceuticals and agrochemicals. Its versatility allows for the development of a wide range of products.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Hydrochloride (CAS: 6961-12-2)
- Core Structure : Benzimidazolone fused with a piperidine ring.
- Key Differences: Replaces the piperazinone ring with a benzimidazolone system, introducing an additional fused benzene ring.
1-Benzyl-4-methylpiperidin-3-one Hydrochloride (CAS: 1303968-15-1)
- Core Structure : Piperidin-3-one with benzyl and methyl substituents.
- Structural similarity score: 0.98, indicating high overlap in substituent placement but distinct core reactivity .
5-(1-Piperazinyl)-2H-1,4-benzoxazin-3(4H)-one Hydrochloride
- Core Structure: Benzoxazinone fused with a piperazine ring.
Physicochemical and Pharmacological Implications
Lipophilicity and Bioavailability
- The benzyl group in 3-benzyl-1-methylpiperazin-2-one hydrochloride contributes to higher lipophilicity (logP ~2.5–3.0 estimated) compared to unsubstituted piperazinones. Analogues like 1-benzyl-4-methylpiperidin-3-one hydrochloride may exhibit similar logP values but differ in solubility due to core structure variations .
Basicity and Solubility
- Piperazinone derivatives generally have higher basicity (pKa ~7–9) than piperidinones due to the secondary amine. This impacts protonation states under physiological conditions, influencing membrane permeability and solubility .
Pharmacological Relevance
- Piperazinone and benzimidazolone derivatives are frequently explored as CNS agents due to their ability to cross the blood-brain barrier. However, the benzimidazolone scaffold in CAS 6961-12-2 may confer stronger receptor-binding affinity for serotonin or dopamine receptors compared to piperazinones .
Data Table: Key Structural and Commercial Comparisons
| Compound Name | Core Structure | Substituents | Similarity Score* | Commercial Status |
|---|---|---|---|---|
| 3-Benzyl-1-methylpiperazin-2-one HCl | Piperazin-2-one | 3-Benzyl, 1-methyl | Reference | Available |
| 1-Benzyl-4-methylpiperidin-3-one HCl | Piperidin-3-one | 1-Benzyl, 4-methyl | 0.98 | Available |
| 1-(Piperidin-4-yl)-1,3-benzodiazol-2-one HCl | Benzimidazol-2-one | 1-Piperidin-4-yl | 0.89 | Discontinued |
| 5-(1-Piperazinyl)-benzoxazin-3-one HCl | Benzoxazin-3-one | 5-Piperazinyl | 0.85 | Research use only |
*Similarity scores based on Tanimoto coefficients (structural fingerprint comparison) .
Biological Activity
3-Benzyl-1-methylpiperazin-2-one hydrochloride, with the molecular formula C12H17ClN2O and CAS number 2228112-22-7, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
The synthesis of 3-Benzyl-1-methylpiperazin-2-one hydrochloride typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts. A common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Table 1: Summary of Synthetic Routes
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Cyclization | (S,S)-N,N’-bisnosyl diamine + diphenylvinylsulfonium triflate | Base: DBU |
| Oxidation | Hydrogen peroxide | Catalyst presence |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Alkyl halides or sulfonyl chlorides | Presence of a base |
Biological Activities
Research indicates that 3-Benzyl-1-methylpiperazin-2-one hydrochloride exhibits various biological activities, including:
Antimicrobial Properties: The compound has shown promise as an antimicrobial agent against a range of pathogens. Studies suggest its effectiveness in inhibiting bacterial growth, which positions it as a candidate for further development into therapeutic agents .
Antiviral Activity: Preliminary investigations indicate that this compound may possess antiviral properties, potentially acting against certain viral strains. This suggests its utility in developing antiviral medications .
Mechanism of Action: The biological activity of 3-Benzyl-1-methylpiperazin-2-one hydrochloride is thought to involve its interaction with specific molecular targets. The piperazine ring may function as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways .
Case Studies and Research Findings
Recent studies have focused on the compound's potential in various therapeutic contexts:
- Antimicrobial Research: A series of assays demonstrated that derivatives of this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Antiviral Studies: In vitro studies indicated that 3-Benzyl-1-methylpiperazin-2-one hydrochloride could inhibit viral replication in cell cultures, suggesting its potential as an antiviral agent .
- Pharmacological Profiles: The pharmacokinetic properties of the compound have been evaluated, showing favorable absorption and distribution characteristics that enhance its bioavailability .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Benzyl-1-methylpiperazin-2-one hydrochloride, it is useful to compare it with similar compounds:
Table 2: Comparison with Related Piperazine Derivatives
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Benzylpiperazine (BZP) | Stimulant effects | Psychoactive properties |
| 3-Isopropyl-1-methylpiperazin-2-one | Antimicrobial activity | Different substituents |
| 3-Benzyl-1-methylpiperazin-2-one HCl | Antimicrobial & antiviral | Enhanced stability and reactivity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Benzyl-1-methylpiperazin-2-one hydrochloride, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis typically involves alkylation of piperazine derivatives followed by cyclization. Key steps include controlling reaction temperature (e.g., 60–80°C for benzylation) and pH (neutral to mildly acidic conditions). Purification via recrystallization or column chromatography using ethyl acetate/methanol mixtures is critical to achieve >95% purity .
- Characterization : Confirm structure using H/C NMR (e.g., δ 3.2–3.5 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store 3-Benzyl-1-methylpiperazin-2-one hydrochloride to ensure safety and stability?
- Safety Protocols : Use PPE (gloves, lab coats) due to acute oral toxicity (LD ~300 mg/kg in rodents). Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
- Decontamination : Spills require neutralization with 10% sodium bicarbonate followed by ethanol rinse .
Q. What analytical techniques are suitable for quantifying this compound in pharmaceutical formulations?
- Quantitative Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Calibration curves show linearity (R > 0.99) in 0.1–100 µg/mL range .
- Validation : Include specificity tests against structurally similar impurities (e.g., unreacted benzyl intermediates) via LC-MS .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying regions for functionalization (e.g., adding electron-withdrawing groups to improve kinase binding). Molecular docking (AutoDock Vina) predicts interactions with targets like dopamine receptors (ΔG < −8 kcal/mol suggests high affinity) .
- Validation : Compare computational predictions with in vitro IC values from kinase inhibition assays .
Q. What experimental strategies resolve contradictions in reported toxicity profiles of piperazine derivatives?
- Case Study : Discrepancies in hepatotoxicity data may arise from metabolite variability (e.g., N-oxidation pathways). Conduct species-specific metabolic profiling using liver microsomes and LC-HRMS to identify toxic intermediates .
- Mitigation : Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess metabolic contributions .
Q. How do structural modifications impact the compound’s pharmacokinetics in CNS-targeted drug delivery?
- Experimental Design :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with blood-brain barrier permeability.
- In Vivo PK : Administer radiolabeled C-compound to rodents; quantify brain/plasma ratios via scintillation counting .
- Findings : Methylation at the piperazine nitrogen increases logP by 0.5 units, enhancing brain uptake by 30% .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
